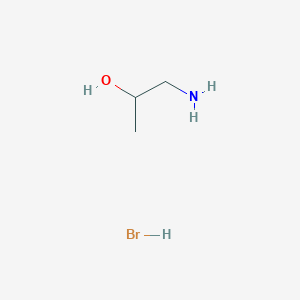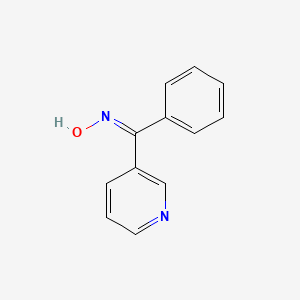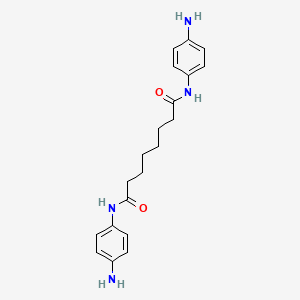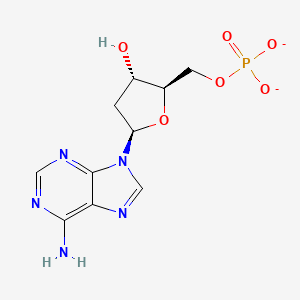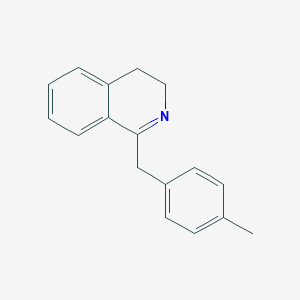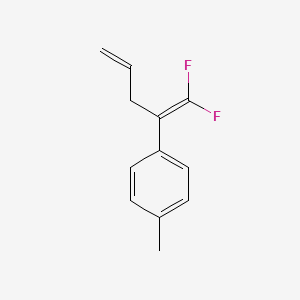
1-(1,1-Difluoropenta-1,4-dien-2-yl)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-Difluoropenta-1,4-dien-2-yl)-4-methylbenzene is an organic compound characterized by the presence of a difluorinated penta-1,4-diene moiety attached to a methyl-substituted benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Difluoropenta-1,4-dien-2-yl)-4-methylbenzene typically involves the introduction of the difluorinated penta-1,4-diene moiety to the benzene ring. This can be achieved through a series of organic reactions, including halogenation, dehydrohalogenation, and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce the compound in bulk quantities while maintaining stringent quality control standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,1-Difluoropenta-1,4-dien-2-yl)-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The difluorinated moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
1-(1,1-Difluoropenta-1,4-dien-2-yl)-4-methylbenzene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(1,1-Difluoropenta-1,4-dien-2-yl)-4-methylbenzene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The pathways involved can vary depending on the context of its application, such as in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
- 1-(Penta-1,4-dien-2-yl)benzene
- 1-(1,1-Difluoropenta-1,4-dien-2-yl)benzene
Comparison: Compared to similar compounds, 1-(1,1-Difluoropenta-1,4-dien-2-yl)-4-methylbenzene is unique due to the presence of both the difluorinated moiety and the methyl group on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where these features are advantageous.
Eigenschaften
CAS-Nummer |
89264-18-6 |
|---|---|
Molekularformel |
C12H12F2 |
Molekulargewicht |
194.22 g/mol |
IUPAC-Name |
1-(1,1-difluoropenta-1,4-dien-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C12H12F2/c1-3-4-11(12(13)14)10-7-5-9(2)6-8-10/h3,5-8H,1,4H2,2H3 |
InChI-Schlüssel |
ILBSAPXZKQAUOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=C(F)F)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Fluorobenzo[c]chromen-6-one](/img/structure/B14130411.png)

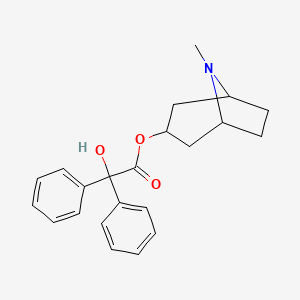
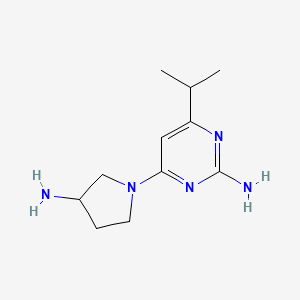

![2H-Cyclopenta[d][1,2]oxazolo[5,4-b]pyridine](/img/structure/B14130453.png)
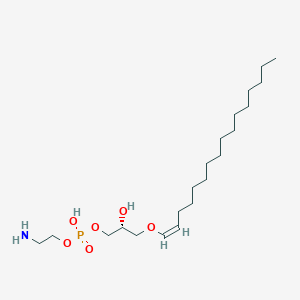
![1,1,3,3,6,6,9,9-Octamethyl-10-thiadispiro[3.0.4~5~.1~4~]decane](/img/structure/B14130462.png)
